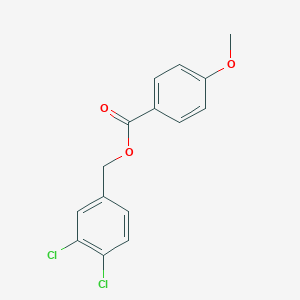

3,4-Dichlorobenzyl 4-methoxybenzoate

Description

3,4-Dichlorobenzyl 4-methoxybenzoate is an aromatic ester compound characterized by a 3,4-dichlorobenzyl group esterified with 4-methoxybenzoic acid. This structure combines the electron-withdrawing chlorine substituents on the benzyl moiety with the electron-donating methoxy group on the benzoate ring, conferring unique physicochemical properties.

The compound’s applications are inferred from related derivatives. For instance, 3,4-dichlorobenzyl chloride—a precursor to such esters—is widely used in pharmaceuticals, agrochemicals, and organic synthesis (). The 3,4-dichlorobenzyl group is also a key component in antimicrobial quaternary ammonium compounds (Quats), highlighting its role in bioactive molecules ().

Properties

Molecular Formula |

C15H12Cl2O3 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)methyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-12-5-3-11(4-6-12)15(18)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 |

InChI Key |

SEBQYKNYWDBECD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichlorobenzyl Picolinate

Structure: Replaces the 4-methoxybenzoate group with picolinic acid (pyridine-2-carboxylic acid). Synthesis: Synthesized via EDCI/DMAP-mediated coupling of 3,4-dichlorobenzyl alcohol and picolinic acid in 82% yield (). The dichlorobenzyl group may enhance stability or bioactivity. Key Difference: The pyridine ring in picolinate introduces nitrogen-based coordination sites, unlike the methoxy-substituted aromatic system in the target compound .

2,4-Dichlorobenzyl 2-Methoxybenzoate

Structure : Features a 2,4-dichlorobenzyl group and a 2-methoxybenzoate moiety.

Synthesis : Crystallographic data confirm its synthesis via esterification, analogous to the target compound ().

Applications : Demonstrates antiseptic and antimicrobial activity against oral pathogens, attributed to the dichlorobenzyl group’s lipophilicity and the methoxy group’s electronic effects ().

Key Difference : The positional isomerism (2,4-dichloro vs. 3,4-dichloro and 2-methoxy vs. 4-methoxy) likely alters biological target affinity and metabolic stability .

4-Methoxybenzoate Derivatives in Metabolic Pathways

Structure : Free 4-methoxybenzoate (unesterified) is a metabolite studied in microbial systems.

Biological Relevance : shows that 4-methoxybenzoate is enriched in symbiotic pupae, suggesting microbial catabolism. In contrast, 3,4-dichlorobenzyl 4-methoxybenzoate’s ester linkage may reduce susceptibility to bacterial degradation, enhancing persistence in biological systems .

Alkyldimethyl 3,4-Dichlorobenzyl Quats

Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.

Applications : Used as antimicrobial agents in pesticides (). The quaternary ammonium moiety enhances water solubility and ionic interactions with microbial membranes, unlike the ester-based target compound.

Key Difference : Functional group substitution (ester vs. ammonium) dictates application niches—esters for stability in formulations, Quats for immediate biocidal activity .

Data Tables: Comparative Analysis

Research Findings and Implications

- Structural Isomerism : Positional differences in chlorine and methoxy groups significantly impact bioactivity. For example, 3,4-dichloro substitution (vs. 2,4-) may enhance interaction with hydrophobic enzyme pockets .

- Metabolic Stability : Esterification of 4-methoxybenzoate likely reduces microbial catabolism compared to the free acid, as seen in .

- Functional Group Trade-offs : While Quats () offer rapid biocidal action, esters like this compound may provide prolonged stability in formulations, critical for controlled-release applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.